REACTION_CXSMILES
|
[C:1]1([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[CH:6]=[CH:5][C:4]([C:7](=[O:10])[CH2:8]Br)=[CH:3][CH:2]=1.CCO.[N-:20]=[N+]=[N-].[Na+].[BH4-].[Na+]>CO>[NH2:20][CH2:8][CH:7]([C:4]1[CH:5]=[CH:6][C:1]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=[CH:2][CH:3]=1)[OH:10] |f:2.3,4.5|
|
Name
|
|
Quantity
|
412 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)C(CBr)=O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
107 mg
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Name
|
|
Quantity
|
61 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
28 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at rt for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0° C
|
Type
|
STIRRING
|
Details
|
the mixture stirred for 45 min
|
Duration
|
45 min
|
Type
|
ADDITION
|
Details
|
This slurry was poured into the reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
to gradually warm to rt
|
Type
|
ADDITION
|
Details
|
after the addition of the slurry
|
Type
|
STIRRING
|
Details
|
The reaction was stirred at rt for 2 h
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through a pad of celite
|
Type
|
CUSTOM
|
Details
|
purified (FCC)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
NCC(O)C1=CC=C(C=C1)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 256 mg | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |